2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride
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Overview
Description
2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride is a chemical compound with a molecular formula of C9H18ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors or functionalization of preformed piperidine rings.
Introduction of the Ethyl Group: The ethyl group is introduced at the 3-position of the piperidine ring using ethylating agents under controlled conditions.
Acetamide Formation: The acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the ethyl and acetamide groups.
Pyrrolidine: Another nitrogen-containing heterocycle with different biological activities.
Morpholine: A six-membered ring with both nitrogen and oxygen atoms, used in various chemical applications.
Uniqueness: 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties .
Properties
CAS No. |
2624108-75-2 |
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Molecular Formula |
C9H19ClN2O |
Molecular Weight |
206.7 |
Purity |
95 |
Origin of Product |
United States |
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